molecular formula C13H18Cl2F4N2 B2782440 1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1286273-40-2

1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride

Cat. No.: B2782440
CAS No.: 1286273-40-2
M. Wt: 349.19
InChI Key: QOVNNIDZQLVSDW-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a chemical compound that features a piperidine ring substituted with a benzyl group containing both fluoro and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 3-fluoro-4-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde undergoes reductive amination with piperidin-4-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)phenyl)methylamine
  • 4-(Trifluoromethyl)benzylamine

Uniqueness

1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

1-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F4N2.2ClH/c14-12-7-9(1-2-11(12)13(15,16)17)8-19-5-3-10(18)4-6-19;;/h1-2,7,10H,3-6,8,18H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVNNIDZQLVSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=C(C=C2)C(F)(F)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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